molecular formula C12H13BrO4 B8014652 Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B8014652
M. Wt: 301.13 g/mol
InChI Key: ZANYXLKVNFRXOX-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester derivative, part of a class of organic compounds that serve as versatile intermediates and building blocks in organic synthesis and medicinal chemistry research. Compounds featuring methoxyphenyl and β-keto ester motifs are frequently investigated for their potential biological activities. Research into structurally similar molecules has shown that such frameworks are valuable in developing new compounds with antioxidant and anticancer properties . The bromine atom on the aromatic ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create a diverse array of more complex structures for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical intermediate. For Research Use Only. Not intended for diagnostic or therapeutic uses. The product should be stored in an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANYXLKVNFRXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination of Ethyl 3-(4-Methoxyphenyl)-3-Oxopropanoate

A direct approach involves brominating ethyl 3-(4-methoxyphenyl)-3-oxopropanoate at the meta position. The methoxy group activates the aromatic ring, directing electrophiles to ortho/para positions. However, meta-bromination can be achieved using directed ortho-metalation (DoM) strategies.

Procedure :

  • Lithiation : Treat ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with LDA (lithium diisopropylamide) at −78°C in THF.

  • Quenching with Bromine : Introduce bromine to the lithiated intermediate, yielding the meta-brominated product.
    Yield : ~60–70% after purification via column chromatography.

Key Data :

ParameterValue
Temperature−78°C
SolventTHF
BaseLDA
Bromine SourceBr₂
PurificationHexane/EtOAc (8:1)

Condensation of 3-Bromo-4-Methoxybenzaldehyde with Ethyl Acetoacetate

Knoevenagel Condensation

This method constructs the β-keto ester backbone via base-catalyzed condensation between 3-bromo-4-methoxybenzaldehyde and ethyl acetoacetate.

Procedure :

  • Reaction Setup : Mix equimolar amounts of aldehyde and ethyl acetoacetate in ethanol.

  • Catalysis : Add piperidine (10 mol%) and reflux for 12 hours.

  • Workup : Acidify with HCl, extract with EtOAc, and concentrate.

Yield : 75–85% after recrystallization.

Key Data :

ParameterValue
CatalystPiperidine
SolventEthanol
TemperatureReflux (78°C)
Reaction Time12 hours

Reformatsky Reaction with 3-Bromo-4-Methoxybenzaldehyde

Zinc-Mediated Coupling

The Reformatsky reaction enables the synthesis of β-hydroxy esters, which are oxidized to β-keto esters.

Procedure :

  • Reformatsky Adduct Formation : React 3-bromo-4-methoxybenzaldehyde with ethyl bromoacetate in the presence of activated zinc in benzene.

  • Oxidation : Treat the β-hydroxy ester intermediate with Jones reagent (CrO₃/H₂SO₄) to yield the β-keto ester.

Yield :

StepYield
Reformatsky Adduct65%
Oxidation90%

Key Data :

ParameterValue
Zinc ActivationHCl/MeOH
Oxidizing AgentJones Reagent
Solvent (Oxidation)Acetone

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids bearing methoxy and bromo groups can couple with β-keto ester precursors.

Procedure :

  • Boronic Acid Synthesis : Prepare 3-bromo-4-methoxyphenylboronic acid via Miyaura borylation.

  • Coupling : React with ethyl 3-iodopropanoate using Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O.

Yield : 70–80%.

Key Data :

ParameterValue
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventDMF/H₂O (3:1)

Acid-Catalyzed Esterification of 3-Bromo-4-Methoxybenzoic Acid

Fischer Esterification

Direct esterification of the carboxylic acid precursor under acidic conditions.

Procedure :

  • Acid Activation : Reflux 3-bromo-4-methoxybenzoic acid with excess ethanol and H₂SO₄.

  • Keto Formation : Oxidize the resultant ester using pyridinium chlorochromate (PCC).

Yield :

StepYield
Esterification85%
Oxidation75%

Key Data :

ParameterValue
Acid CatalystH₂SO₄
Oxidizing AgentPCC
Solvent (Oxidation)CH₂Cl₂

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted esters.

Scientific Research Applications

Pharmaceutical Development

Overview : Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and analgesic pathways.

Case Studies :

  • A study highlighted its role in developing anti-inflammatory agents. The compound was used to synthesize derivatives that exhibited promising anti-inflammatory activity in vitro, showing potential for treating conditions like arthritis .
  • Another research effort focused on synthesizing novel anti-tuberculosis drugs using this compound as a precursor. The derivatives demonstrated significant efficacy against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentration (MIC) values lower than standard treatments .

Organic Synthesis

Overview : In organic synthesis, this compound is utilized to create complex molecular structures efficiently, which is crucial for both academic research and industrial applications.

Applications :

  • It has been employed in the synthesis of coumarin and benzofuran derivatives through selective reactions, which are vital for developing new therapeutic agents .
  • The compound facilitates the formation of various heterocycles, which are essential in medicinal chemistry for drug discovery .

Material Science

Overview : this compound can be incorporated into polymer formulations, enhancing their properties.

Properties Enhanced :

  • Thermal Stability : The inclusion of this compound improves the thermal resistance of polymers, making them suitable for high-temperature applications.
  • Mechanical Strength : The compound contributes to increased tensile strength and durability of materials used in construction and manufacturing .

Agricultural Chemistry

Overview : This compound plays a role in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides.

Impact on Agriculture :

  • Research indicates that derivatives of this compound have shown efficacy as herbicides, improving crop yields by effectively controlling weed populations without harming the crops themselves .
  • The compound's structure allows for modifications that enhance its activity against specific pests while minimizing environmental impact .

Data Tables

Application AreaKey Findings/UsesReferences
Pharmaceutical DevelopmentAnti-inflammatory and anti-tuberculosis agents
Organic SynthesisSynthesis of coumarin and benzofuran derivatives
Material ScienceEnhanced thermal stability and mechanical strength
Agricultural ChemistryEffective herbicides improving crop yields

Mechanism of Action

The mechanism by which Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Nitro Groups: The 4-methoxy group in the target compound provides electron-donating effects, contrasting with electron-withdrawing nitro groups in pyridine derivatives like ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate, which exhibit lower yields (45–50%) due to reduced stability .

Comparative Reactivity

  • Amination: Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate reacts with ammonium formate to form ethyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate (11) in moderate yields . Bromine in the target compound may slow amination due to steric hindrance.
  • Cyclization : The methoxy group facilitates cyclization reactions, as seen in the synthesis of benzofuran derivatives (e.g., compound 23b, 44% yield) . Bromine’s bulkiness could reduce cyclization efficiency compared to smaller substituents like fluorine.

Physicochemical Properties

Property This compound Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Melting Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents (e.g., DMF, THF) Ethanol, THF Ethanol, ethyl acetate
Stability Sensitive to hydrolysis (β-keto ester moiety) Stable under inert atmosphere Similar to target compound
Purity (HPLC) Not reported >95% 95% (Min)

Note: Bromine’s higher molecular weight (79.9 g/mol vs.

Biological Activity

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₃BrO₄
  • Molecular Weight : 303.14 g/mol
  • Structural Features :
    • A bromo substituent at the 3-position of the aromatic ring.
    • A methoxy group at the para position relative to the bromo substituent.
    • An oxo group adjacent to the ethyl ester functionality.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogenated and methoxy groups appears to enhance its activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : this compound has demonstrated antimicrobial effects against a range of pathogens, indicating its potential as a lead compound for developing new antibiotics.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression and inflammation, including various kinases and phosphatases.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
MDA-MB-23112.5Cell cycle arrest at G2/M phase

The compound's mechanism involves upregulation of pro-apoptotic factors (Bax, caspase-9) and downregulation of anti-apoptotic proteins (Bcl-2) .

Antimicrobial Activity

In vitro tests have shown that this compound exhibits significant antimicrobial activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on alkaline phosphatase enzymes, which are often implicated in cancer metastasis:

EnzymeIC50 (µM)
Tissue-Nonspecific Alkaline Phosphatase (TNAP)8.5
Intestinal Alkaline Phosphatase (IAP)10.2

The results indicate that this compound is a potent inhibitor, suggesting its potential role in therapeutic strategies targeting metastasis .

Q & A

Basic: What are the common synthetic routes for Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate?

Answer:
The compound is typically synthesized via Claisen condensation between 3-bromo-4-methoxybenzoyl chloride and diethyl malonate under basic conditions (e.g., sodium ethoxide). The reaction forms the β-ketoester backbone. Alternatively, dilithiomonoethylmalonate can react with acyl halides, followed by acid workup to yield the product . Key steps include:

Slow addition of the acyl chloride to the malonate to avoid side reactions.

Strict temperature control (0–5°C) during condensation.

Purification via recrystallization or column chromatography.

Advanced: How can the Claisen condensation be optimized for higher yields?

Answer:
Optimization strategies include:

  • Catalyst selection : Use NaH or LDA instead of NaOEt for better enolate formation, especially with sterically hindered substrates .
  • Solvent choice : Anhydrous THF or DMF improves solubility of intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to malonate minimizes unreacted starting material.
  • Post-reaction quenching : Rapid acidification (pH 3–4) prevents retro-condensation. Evidence shows yields improved from 40% to ~60% with these adjustments .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm the β-ketoester structure (e.g., carbonyl peaks at ~170–175 ppm for ester and ketone groups) .
  • IR : Strong absorption bands at ~1730 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (ketone C=O) .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]+^+) validate the molecular weight (e.g., 301.15 g/mol for C12_{12}H11_{11}BrO4_4) .

Advanced: How can conflicting NMR data (e.g., splitting patterns) be resolved?

Answer:
Conflicts often arise from rotameric effects in the β-ketoester group. Strategies include:

Variable-temperature NMR : Cooling to –40°C slows conformational exchange, simplifying splitting patterns .

COSY and NOESY : Correlate coupling between protons near the bromo and methoxy substituents.

Comparative analysis : Cross-reference with analogous compounds (e.g., fluoro or chloro derivatives) to identify substituent-induced shifts .

Basic: What reactions can the β-ketoester group undergo?

Answer:
The β-ketoester is reactive due to its α,β-diketone system:

  • Oxidation : Forms aryl glyoxalates using KMnO4_4 or SeO2_2 .
  • Reduction : NaBH4_4 selectively reduces the ketone to a secondary alcohol, retaining the ester .
  • Nucleophilic substitution : The bromo group can be replaced with amines or thiols under SNAr conditions .

Advanced: How does the bromo substituent affect reactivity in nucleophilic substitutions?

Answer:
The meta-bromo group deactivates the ring via electron withdrawal, slowing electrophilic substitution. However, it enhances nucleophilic aromatic substitution (SNAr) at the para position relative to the methoxy group. For example:

  • Reaction with piperazine in DMF at 120°C yields substitution products with >70% efficiency.
  • Compare with fluoro analogs ( ), where fluorine’s smaller size reduces steric hindrance but lowers leaving-group ability .

Basic: How should stability be assessed under varying storage conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (typically >150°C for β-ketoesters) .
  • HPLC monitoring : Track degradation under accelerated conditions (40°C, 75% RH for 4 weeks).
  • Light sensitivity : UV-Vis spectroscopy identifies photodegradation products; store in amber vials .

Basic: What are its applications in organic synthesis?

Answer:

  • Heterocycle synthesis : Serves as a precursor for pyrimidinones (via guanidine condensation) and coumarins (via Pechmann condensation with resorcinol) .
  • Cross-coupling : Suzuki-Miyaura reactions exploit the bromo group for biaryl synthesis .

Advanced: How to design experiments for studying its role in bioactive molecule synthesis?

Answer:

Mechanistic studies : Use 18^{18}O isotopic labeling to track ketone oxygen during cyclization .

Kinetic profiling : Monitor reaction intermediates via in-situ FTIR or LC-MS.

Biological screening : Test intermediates for enzyme inhibition (e.g., kinase assays) using derivatives from .

Advanced: How to address discrepancies in reported melting points or spectral data?

Answer:
Discrepancies often stem from polymorphism or solvent impurities . Mitigation strategies:

  • Recrystallization : Use a single solvent (e.g., ethyl acetate/hexane) to isolate a pure polymorph .
  • PXRD : Compare experimental vs. literature X-ray diffraction patterns.
  • Elemental analysis : Verify C/H/Br ratios to confirm purity .

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